molecular formula C10H14N2O3 B13070479 5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13070479
M. Wt: 210.23 g/mol
InChI Key: UCVQVCYPJPATFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a unique combination of a cyclopentyl ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then oxidized to form the oxadiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or other nitrogen-containing compounds.

Scientific Research Applications

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    1,2,4-Oxadiazole-3-carboxylic acid: Lacks the cyclopentyl ring, which may influence its physical and chemical properties.

    2,2-Dimethylcyclopentyl carboxylic acid: Lacks the oxadiazole ring, which may reduce its potential for forming hydrogen bonds and π-π interactions.

Uniqueness

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the cyclopentyl ring and the oxadiazole ring, along with the presence of the carboxylic acid group. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-(2,2-dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-10(2)5-3-4-6(10)8-11-7(9(13)14)12-15-8/h6H,3-5H2,1-2H3,(H,13,14)

InChI Key

UCVQVCYPJPATFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C2=NC(=NO2)C(=O)O)C

Origin of Product

United States

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